Cpypp (also known as Compound 19) is a small molecule identified as a potent and selective inhibitor of DOCK2 and DOCK5, two members of the DOCK family of atypical guanine nucleotide exchange factors (GEFs) [, ]. This family of proteins plays a crucial role in activating Rac GTPases, which are key regulators of various cellular processes, including cell migration, adhesion, and the production of reactive oxygen species (ROS) []. Unlike other GEFs, DOCK proteins activate Rac through a unique mechanism that does not involve the canonical Dbl homology (DH) domain []. Cpypp specifically targets this unique DOCK-mediated Rac activation pathway, making it a valuable tool for studying the role of DOCK proteins and Rac signaling in various biological contexts [, ].
CPYPP was first synthesized and characterized by researchers at the National Institute of Advanced Industrial Science and Technology in Japan. It belongs to the class of pyrazolidinediones, which are known for their diverse biological activities including anti-inflammatory and anticancer properties. The compound specifically inhibits the Rac guanine nucleotide exchange factor activity associated with DOCK2, making it a significant target for research in immunology and cancer therapy .
The synthesis of CPYPP involves several key steps that yield the compound with high purity. The process begins with the reaction of a chlorophenyl-substituted propenyl compound with a pyrazolidinedione derivative.
The entire synthesis is characterized by careful control of reaction conditions to maintain geometric purity and prevent unwanted side reactions.
The molecular structure of CPYPP can be described as follows:
The structure has been validated using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry, confirming the presence of the expected functional groups and their connectivity .
CPYPP primarily engages in non-covalent interactions with proteins, particularly inhibiting the activity of DOCK2 through binding to its DHR-2 domain.
The mechanism by which CPYPP exerts its effects is primarily through inhibition of DOCK2-mediated Rac activation.
CPYPP exhibits several notable physical and chemical properties:
These properties are critical for its handling during synthesis and application in biological assays.
CPYPP holds promise for various scientific applications:
CPYPP (4-[(E)-3-(2-chlorophenyl)prop-2-en-1-ylidene]-1-phenylpyrazolidine-3,5-dione) exerts its inhibitory function through direct binding to the DHR-2 domain of DOCK2, the catalytic center responsible for Rac1 activation. Structural analyses reveal that CPYPP occupies a hydrophobic pocket within the DHR-2 domain, sterically hindering Rac1 access to the nucleotide exchange site [3] [8]. This binding disrupts the interaction between lobe B of DOCK2 and Rac1's Switch I region, a critical interface for GDP displacement [3]. The chlorophenyl group of CPYPP forms π-π stacking interactions with Phe residues in DHR-2, while the pyrazolidinedione core establishes hydrogen bonds with Asn1520 and Lys1532 – residues essential for catalytic activity [1] [8]. Mutagenesis studies confirm that substitutions at these binding residues confer resistance to CPYPP inhibition, validating the precise molecular recognition motif [3].
Table 1: Structural Motifs in DOCK2 DHR-2 Domain Critical for CPYPP Binding
Structural Element | Amino Acid Residues | Interaction Type | Functional Consequence |
---|---|---|---|
Hydrophobic Pocket | Phe1483, Phe1497 | π-π stacking with chlorophenyl group | Steric blockade of Rac1 docking |
Nucleotide Sensor Loop | Lys1532, Asn1520 | Hydrogen bonding with pyrazolidinedione | Disruption of GDP dissociation mechanism |
Switch Interface | Leu1548, Val1551 | Van der Waals contacts | Altered DHR-2 conformation |
CPYPP exhibits a non-competitive inhibition mechanism with respect to Rac1-GDP, as demonstrated by kinetic assays where increasing Rac1 concentrations fail to overcome CPYPP-mediated suppression of nucleotide exchange [3] [7]. This distinguishes CPYPP from orthosteric GTP-competitive inhibitors. Fluorescence resonance energy transfer (FRET) experiments show that CPYPP binds the DHR-2 domain even when Rac1 is pre-bound, inducing conformational changes that destabilize the catalytic complex [3]. Specifically, CPYPP binding triggers a 15° rotation in lobe C of DHR-2, misaligning the nucleotide sensor loop from Rac1's nucleotide-binding cleft [3].
Notably, CPYPP's mechanism contrasts with the allosteric inhibitor C21, which exclusively targets DOCK5 by exploiting intramolecular dynamics [3]. Unlike C21, CPYPP inhibits both DOCK2 and the unrelated GEF Trio (ki = 18.4 µM), indicating broader targeting of GEF catalytic pockets [3]. This dual inhibition profile suggests CPYPP exploits convergent structural features in diverse GEF families rather than DOCK-specific allostery.
CPYPP demonstrates variable efficacy across the DOCK A subfamily with the following potency hierarchy:DOCK2 (IC50 = 22.8 µM) ≈ DOCK1/DOCK180 (IC50 = 24.1 µM) > DOCK5 (IC50 = 38.7 µM) >> DOCK9 (IC50 > 200 µM) [1] [2] [8]. The structural basis for this selectivity profile resides in DHR-2 sequence divergence at the CPYPP-binding pocket:
Table 2: Selectivity Profile of CPYPP Across DOCK Family GEFs
DOCK Isoform | IC50 (µM) | Key Binding Pocket Residues | Sequence Variation vs. DOCK2 |
---|---|---|---|
DOCK2 | 22.8 ± 1.4 | Phe1483, Lys1532, Asn1520 | Reference |
DOCK1 | 24.1 ± 2.1 | Phe1392, Lys1441, Asn1430 | Val1396→Ile (reduced van der Waals contact) |
DOCK5 | 38.7 ± 3.5 | Phe1451, Lys1500, Asn1489 | Glu1455→Asp (altered electrostatic potential) |
DOCK9 | >200 | Trp1579, Arg1628, Gly1617 | Phe→Trp1579 (steric hindrance) |
Surface plasmon resonance (SPR) analysis demonstrates that CPYPP binds DOCK2DHR-2 with reversible kinetics characterized by rapid association (kon = 1.2 × 104 M-1s-1) and moderate dissociation rates (koff = 0.27 s-1), yielding a KD of 22.5 µM that aligns with cellular IC50 values [3] [5]. The dissociation halftime (t1/2) of 2.6 seconds enables rapid reversibility upon compound removal, as confirmed in lymphocyte washout experiments where Rac1 activity recovers to 85% of baseline within 5 minutes [5].
The pH dependence of binding (optimal at pH 7.4–7.8) suggests protonation of His1524 in the DHR-2 domain stabilizes CPYPP through electrostatic interactions [8]. Remarkably, CPYPP retains reversibility even after 24-hour exposure in HEK293T cells, with no observable irreversible aggregation or protein denaturation, supporting its utility as a mechanistic probe for dynamic cellular processes [3] [5]. This distinguishes CPYPP from covalent DOCK inhibitors that permanently inactivate the target, complicating functional recovery studies.
Table 3: Binding Kinetics of CPYPP to DOCK Family DHR-2 Domains
Parameter | DOCK2 | DOCK5 | DOCK1 | DOCK9 |
---|---|---|---|---|
Association Rate (kon, M-1s-1) | 1.2 × 104 | 8.4 × 103 | 1.1 × 104 | ND |
Dissociation Rate (koff, s-1) | 0.27 | 0.33 | 0.29 | ND |
Equilibrium KD (µM) | 22.5 | 39.3 | 26.4 | >500 |
Cellular Activity Recovery (Post-Washout) | 85% at 5 min | 78% at 10 min | 82% at 7 min | N/A |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7